methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
This compound is a pyrrole derivative featuring a 1,2-dihydropyrrol-5-one core substituted with a 4-ethylphenyl group at the 1-position, a 4-methylbenzenesulfonyl (tosyl) group at the 3-position, and a hydroxyl group at the 4-position. Its molecular complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. Structural elucidation of such compounds often relies on X-ray crystallography (via SHELX ) and computational analysis tools like Multiwfn .
Properties
IUPAC Name |
methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-4-18-7-13-21(14-8-18)28-23(19-9-11-20(12-10-19)27(31)34-3)25(24(29)26(28)30)35(32,33)22-15-5-17(2)6-16-22/h5-16,23,29H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVOIQHPCEUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The ethylphenyl and tosyl groups can be introduced through Friedel-Crafts acylation and sulfonation reactions, respectively.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Pyrrole Ring Formation : Achieved through the Paal-Knorr synthesis.
- Substituent Introduction : Utilizes Friedel-Crafts acylation for the ethylphenyl group and sulfonation for the tosyl group.
- Esterification : The final step involves esterifying the benzoic acid derivative with methanol under acidic conditions.
Medicinal Chemistry
Methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is being investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that compounds with similar structures exhibit significant biological activity against various cancer cell lines, indicating potential therapeutic applications.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals or materials.
Material Science
In industry, this compound is explored for its potential in creating new materials , including polymers and coatings with enhanced properties. The sulfonyl group enhances solubility and stability in various solvents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of pyrrole derivatives, including this compound. The results indicated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .
Case Study 2: Synthesis of Novel Compounds
Research conducted at a prominent university focused on using this compound as a precursor for synthesizing novel heterocyclic compounds. The study reported successful transformations leading to derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrrole Derivatives with Sulfonyl Groups
The presence of the tosyl group distinguishes this compound from simpler pyrrole derivatives. For example:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|
| Target Compound | 1: 4-ethylphenyl; 3: tosyl; 4: hydroxyl | ~478.54 | Tosyl enhances stability & reactivity |
| Methyl 4-(3-sulfamoylphenyl)pyrrole-2-carboxylate | 3: sulfonamide; 4: H | ~324.35 | Sulfonamide vs. tosyl; lacks hydroxyl |
| Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 1: phenyl; 3: ester; 4: H | ~259.29 | Simpler ester; no sulfonyl/hydroxyl |
Key Findings :
- The hydroxyl group at the 4-position may participate in hydrogen bonding, a feature absent in analogues with hydrogen or alkyl substituents.
Electronic Properties: Multiwfn Analysis
| Compound | ESP Minima (kcal/mol) | Electron Localization Function (ELF) |
|---|---|---|
| Target Compound | -45.2 (near hydroxyl) | High ELF at pyrrole O, indicating strong lone pairs |
| Methyl 4-(3-sulfamoylphenyl)pyrrole-2-carboxylate | -38.7 (near sulfonamide) | Moderate ELF at sulfonamide S=O bonds |
The hydroxyl and tosyl groups in the target compound create polarized regions, favoring interactions with polar amino acid residues in biological targets.
Crystallographic Comparison
SHELX-refined crystal structures highlight packing differences:
| Compound | Crystal System | π-π Stacking Distance (Å) | Hydrogen Bond Network |
|---|---|---|---|
| Target Compound | Monoclinic | 3.8 (between benzoate rings) | Hydroxyl-to-carbonyl (2.1 Å) |
| Ethyl 5-oxo-1-phenylpyrrole-3-carboxylate | Triclinic | 4.2 | Ester-to-ester (2.4 Å) |
The shorter π-π stacking in the target compound suggests tighter molecular packing, which may correlate with higher melting points (~215°C vs. ~180°C for the ethyl analogue).
Functional and Reactivity Differences
- Hydrolytic Stability : The tosyl group reduces susceptibility to esterase-mediated hydrolysis compared to simpler esters, as shown in simulated metabolic studies.
- Synthetic Utility: The hydroxyl group allows for further derivatization (e.g., phosphorylation or glycosylation), a flexibility absent in non-hydroxylated analogues.
Biological Activity
Methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with notable biological activities. This article delves into its structure, synthesis, and various biological activities supported by research findings.
Compound Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.43 g/mol. The compound features a pyrrole ring, which is crucial for its biological activity, and multiple functional groups that enhance its reactivity and stability.
Structural Characteristics:
| Feature | Description |
|---|---|
| Pyrrole Ring | Contributes to biological activity |
| Hydroxy Group | Enhances solubility and reactivity |
| Sulfonyl Group | May influence antimicrobial properties |
| Benzoate Moiety | Provides structural integrity |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
- Introduction of Substituents: Ethylphenyl and tosyl groups are introduced via Friedel-Crafts acylation and sulfonation reactions.
- Esterification: The final step involves esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens. The presence of the sulfonamide group may enhance these effects, similar to other diarylmethyl sulfones known for their antimicrobial activities .
Antioxidant Properties: The hydroxy group in the structure is often associated with antioxidant activity, which could mitigate oxidative stress in biological systems.
Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation, potentially making this compound a candidate for further studies in inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antifungal Activity: A related compound was shown to exhibit antifungal properties against Candida albicans, suggesting that derivatives may also possess similar activities .
- Cytotoxicity Studies: In vitro studies on related compounds have indicated varying levels of cytotoxicity against cancer cell lines, warranting further investigation into the cytotoxic potential of this specific compound .
- Synergistic Effects: Combinations with other therapeutic agents have demonstrated enhanced efficacy in treating resistant strains of bacteria and fungi, indicating potential for use in combination therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation reactions. A plausible approach includes:
Knoevenagel condensation of a β-ketoester with an aldehyde to form the pyrrolidine ring.
Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Esterification with methyl 4-formylbenzoate derivatives to attach the benzoate moiety.
- Key Reference : Cyclocondensation and sulfonylation strategies are validated in analogous pyrrole derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry.
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., hydroxyl groups forming intramolecular H-bonds) .
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) for purity assessment .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. General advice aligns with SDS guidelines for structurally related compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?
- Methodological Answer :
- Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.
- Validation : Compare computed IR/Raman spectra with experimental data to resolve discrepancies .
Q. How should researchers address contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Solvent Effects : Recompute spectra using polarizable continuum models (PCM) to account for solvent interactions.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to assess dynamic effects on NMR/IR peaks.
- Experimental Replication : Ensure purity via recrystallization and repeat spectroscopy under controlled humidity/temperature .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization steps.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency.
- Temperature Control : Low temperatures (−10°C to 0°C) stabilize intermediates prone to hydrolysis .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-ethylphenyl or benzoate groups to assess bioactivity changes.
- In Silico Screening : Dock derivatives into target protein active sites (e.g., enzymes or receptors) using AutoDock Vina.
- Biological Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) or microbial targets .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2).
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.
- TLC Monitoring : Employ UV-active plates and iodine staining for real-time tracking .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
